![molecular formula C12H18NO3P B5755710 [Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid](/img/structure/B5755710.png)
[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid is an organic compound with the molecular formula C₁₂H₁₈NO₃P It is characterized by the presence of an acetyl group, a methylamino group, a phenylethyl group, and a phosphinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Acetyl(methyl)amino Intermediate: This step involves the reaction of acetyl chloride with methylamine to form N-acetylmethylamine.
Introduction of the Phenylethyl Group: The next step involves the reaction of N-acetylmethylamine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate to form the intermediate compound.
Formation of the Phosphinic Acid Moiety: The final step involves the reaction of the intermediate compound with phosphinic acid under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran.
Substitution: Halogens, nucleophiles; typically carried out in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction may yield phosphine derivatives.
科学的研究の応用
[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an additive in industrial processes.
作用機序
The mechanism of action of [Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphonic acid: Similar structure but with a phosphonic acid moiety instead of a phosphinic acid moiety.
[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphine oxide: Similar structure but with a phosphine oxide moiety instead of a phosphinic acid moiety.
Uniqueness
[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
[acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO3P/c1-11(14)13(2)10-17(15,16)9-8-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOZPXXQIDSCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CP(=O)(CCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5755638.png)
![2-(3-bromophenyl)-5-[(E)-2-nitroethenyl]furan](/img/structure/B5755644.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-benzotriazole-5-carboxamide](/img/structure/B5755647.png)
![N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5755659.png)
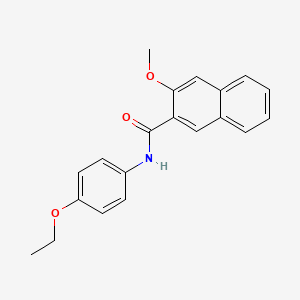
![(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5755669.png)
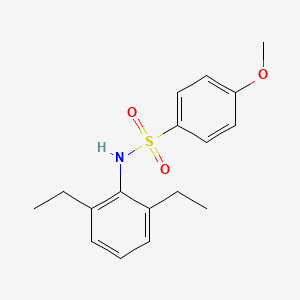
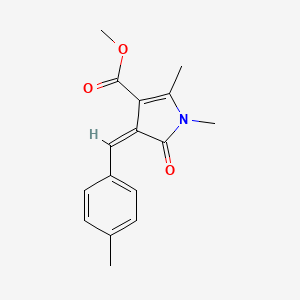

![1-Cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B5755689.png)
![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5755702.png)
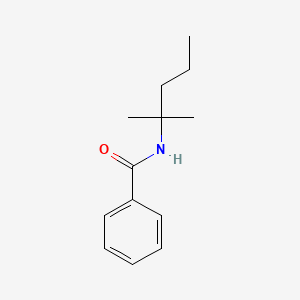
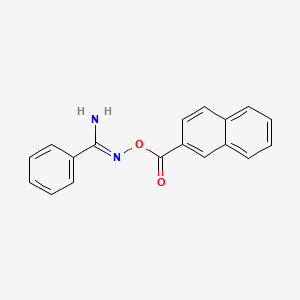
![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
